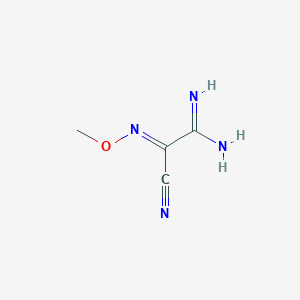

2-Cyano-2-(methoxyimino)acetamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-2-amino-2-imino-N-methoxyethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-9-8-3(2-5)4(6)7/h1H3,(H3,6,7)/b8-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNKUEPVRIQPAW-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 2 Methoxyimino Acetamidine and Its Precursors

Direct Synthesis Routes

Direct synthesis routes to 2-cyano-2-(methoxyimino)acetamidine and its key intermediate, 2-cyano-2-(hydroxyimino)acetamide (B1623587), often begin with cyanoacetamide as the starting material.

Reaction of Cyanoacetamide with Nitrite (B80452) Species

A common and direct method to produce the precursor 2-cyano-2-(hydroxyimino)acetamide involves the nitrosation of cyanoacetamide. ekb.eg This reaction is typically carried out by treating cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid. ekb.eggoogle.com

The reaction conditions can be optimized to improve yield and prevent side reactions. For instance, using less than a stoichiometric amount of acid can prevent the cyclization of the product and decomposition at low pH, leading to high yields of 2-cyano-2-(hydroxyimino)acetamide salts. google.com The temperature is also a critical factor, with lower temperatures often favored to avoid unwanted byproducts. google.com One specific example involves reacting cyanoacetamide with isoamyl nitrite in ethanol (B145695), which results in the sodium salt of 2-cyano-2-oximinoacetamide in high yield. google.com

Table 1: Reaction of Cyanoacetamide with Nitrite Species

| Reactants | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyanoacetamide, Isoamyl Nitrite | Sodium Ethoxide | Ethanol | Sodium salt of 2-cyano-2-oximinoacetamide | 89% | google.com |

| Cyanoacetamide, Sodium Nitrite | Acetic Acid | - | 2-cyano-2-hydroxyiminoacetamide | - | google.com |

| N-(4-substitutedphenyl)-2-cyanoacetamide, Sodium Nitrite | Hydrochloric Acid | Dioxane | N-(4-substitutedphenyl)-2-cyano-2-(hydroxyimino)acetamide | - | ekb.eg |

Oxime Formation Reactions

Oxime formation is a fundamental reaction in organic chemistry where a carbonyl compound reacts with hydroxylamine (B1172632) to form an oxime. wikipedia.orgnumberanalytics.com In the context of synthesizing the target compound's precursors, the key reaction is the conversion of a suitable starting material to 2-cyano-2-(hydroxyimino)acetamide. This is typically achieved through the nitrosation of cyanoacetamide, as detailed in the previous section, which directly yields the oxime derivative. ekb.eggoogle.com The general principle of oxime formation involves the condensation of a compound containing a reactive methylene (B1212753) group adjacent to a cyano group with a nitrosating agent. wikipedia.org

O-Methylation Procedures for Oxime Derivatives

Once the oxime, 2-cyano-2-(hydroxyimino)acetamide, is formed, the next step is O-methylation to yield 2-cyano-2-(methoxyimino)acetamide. This is an alkylation reaction where a methyl group is introduced onto the oxygen atom of the oxime.

A common method involves treating the sodium or potassium salt of 2-cyano-2-(hydroxyimino)acetamide with a methylating agent like dimethyl sulfate (B86663). google.com The reaction is typically carried out in a suitable solvent, and the pH is often controlled to facilitate the reaction. google.com For example, methylation can be performed by adjusting the pH of the reaction mixture containing the sodium salt of 2-cyano-2-hydroxyiminoacetamide to between 7 and 9 and adding dimethyl sulfate while maintaining the pH with sodium hydroxide (B78521). google.com Another approach involves forming the potassium salt of 2-cyano-2-methoximino-acetamide and then reacting it with an alkylating agent. google.com

Alternative Synthetic Pathways and Catalyst Systems

Beyond the direct routes, alternative pathways and the use of catalysts can offer advantages in terms of efficiency and reaction conditions.

Catalyzed Oximation Reactions

While the nitrosation of cyanoacetamide is a direct method for forming the oxime, the broader field of oxime synthesis includes various catalytic systems. wikipedia.org The formation of oximes is generally acid-catalyzed. numberanalytics.com The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of water, a process facilitated by an acidic environment. numberanalytics.com Although not explicitly detailed for 2-cyano-2-(hydroxyimino)acetamide in the provided context, the principles of catalyzed oximation could be applied to enhance the reaction rate and yield.

Utilization of Specific Nitrite Esters

The choice of the nitrite species can influence the outcome of the synthesis. Specific nitrite esters, such as isoamyl nitrite and butyl nitrite, can be used to react with compounds containing active methylene groups to form oximes. google.comwikipedia.org For example, the reaction of cyanoacetamide with isoamyl nitrite in the presence of sodium ethoxide in ethanol is a documented method for producing the sodium salt of 2-cyano-2-oximinoacetamide. google.com This demonstrates that alkyl nitrites are effective reagents for the nitrosation of carbon acids to yield oximes. wikipedia.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyanoacetamide |

| Sodium Nitrite |

| 2-Cyano-2-(hydroxyimino)acetamide |

| Isoamyl Nitrite |

| Sodium Ethoxide |

| Sodium salt of 2-cyano-2-oximinoacetamide |

| N-(4-substitutedphenyl)-2-cyanoacetamide |

| Hydrochloric Acid |

| N-(4-substitutedphenyl)-2-cyano-2-(hydroxyimino)acetamide |

| Hydroxylamine |

| Dimethyl Sulfate |

| Sodium Hydroxide |

| Potassium salt of 2-cyano-2-methoximino-acetamide |

Optimization of Reaction Conditions and Yields

The selection of an appropriate solvent is a critical factor that can significantly impact the reaction rate, yield, and purity of the desired product in the synthesis of this compound precursors. Different solvents can influence the solubility of reactants and intermediates, as well as the stability of transition states.

In the synthesis of the precursor, the sodium salt of 2-cyano-2-oximinoacetamide, ethanol is often employed as the solvent. For instance, a process involving the reaction of cyanoacetamide and isoamyl nitrite in the presence of sodium ethoxide in ethanol has been reported to produce the sodium salt with a high yield of 89%. google.com

For the subsequent alkylation step to form a derivative, tetrahydrofuran (B95107) (THF) is a commonly used solvent. google.com In one documented procedure, 2-cyano-2-methoximino-acetamide (the E-isomer) is dissolved in THF before the addition of a base and an alkylating agent. google.com The use of a two-phase system has also been explored in the synthesis of related cyanoacetamide derivatives, which can sometimes enhance reaction rates and simplify product isolation.

The choice of solvent can also influence the method of purification. For example, when THF is used as the reaction solvent, the product can be isolated by concentrating the mixture and then subjecting the residue to column chromatography. google.com In contrast, when the reaction is carried out in a solvent from which the product crystallizes upon formation or after the addition of an anti-solvent like ice water, filtration can be a straightforward isolation method. google.com

Table 1: Illustrative Solvent Effects on the Synthesis of 2-Cyano-2-oximino-acetamide Derivatives

| Solvent System | Reactants | Product | Reported Yield |

| Ethanol | Cyanoacetamide, Isoamyl nitrite, Sodium ethoxide | Sodium salt of 2-cyano-2-oximinoacetamide | 89% google.com |

| Tetrahydrofuran | 2-cyano-2-methoximino-acetamide, Potassium tert-butylate, N,N-diethylchloroacetamide | N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide | 38.3% google.com |

| Tetrahydrofuran/Methanol | 2-cyano-2-methoximino-acetamide, Sodium methylate, N,N-diethylchloroacetamide | N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide | 50.7% google.com |

Note: The yields reported are for specific derivatives and reaction conditions as described in the cited sources and serve to illustrate the impact of the solvent system.

Precise control of temperature and pH is paramount in the synthesis of this compound and its precursors to maximize yield and minimize the formation of byproducts.

Temperature Control: The formation of the precursor, the sodium salt of 2-cyano-2-oximinoacetamide, is typically carried out at or below room temperature. One established method specifies adding a solution of sodium ethoxide in ethanol dropwise to a mixture of cyanoacetamide and isoamyl nitrite at a temperature below 20°C, followed by stirring at room temperature for one hour. google.com In another instance, the formation of the potassium salt of 2-cyano-2-methoximinoacetamide involves the dropwise addition of potassium tert-butylate at a rate that maintains the temperature below 20°C, followed by stirring at 10°C. google.com The subsequent alkylation reaction can be performed at a higher temperature, for example, by refluxing the reaction mixture for a period of 30 minutes to an hour. google.com

pH Control: The pH of the reaction medium is particularly critical during the alkylation of 2-cyano-2-hydroxyiminoacetamide to introduce the methoxyimino group. The methylation is typically carried out by adjusting the pH of the reaction mixture containing the sodium salt of 2-cyano-2-hydroxyiminoacetamide to a range of 7 to 9. google.com This pH is maintained throughout the addition of the methylating agent, such as dimethyl sulfate, by the concurrent addition of a base like sodium hydroxide. google.com This control prevents the decomposition of the product which can occur at lower pH values and avoids the formation of unwanted byproducts. google.com

Table 2: Illustrative Temperature and pH Parameters in the Synthesis of 2-Cyano-2-oximino-acetamide Derivatives

| Reaction Step | Reactants | Temperature | pH | Reported Outcome |

| Salt Formation | Cyanoacetamide, Isoamyl nitrite, Sodium ethoxide | Below 20°C, then Room Temperature | Not specified | 89% yield of sodium salt google.com |

| Salt Formation | 2-cyano-2-methoximino-acetamide, Potassium tert-butylate | Below 20°C, then 10°C | Not specified | 92% yield of potassium salt google.com |

| Alkylation (Methylation) | Sodium salt of 2-cyano-2-hydroxyiminoacetamide, Dimethyl sulfate | 10-80°C | 7-9 | Formation of the methoxyimino group google.com |

| Alkylation | Potassium salt of 2-cyano-2-methoximinoacetamide, N,N-diethylchloroacetamide | Reflux | Not specified | Formation of N-alkylated product google.com |

Note: The parameters and outcomes are based on specific examples from the cited literature and illustrate the importance of temperature and pH control.

The final stage in the synthesis of this compound and its derivatives involves the isolation and purification of the product to achieve the desired level of purity. The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities present.

Crystallization and Filtration: A common and effective method for isolating solid products is crystallization. This can be induced by cooling the reaction mixture, or by adding an anti-solvent. For example, after the formation of the sodium salt of 2-cyano-2-oximinoacetamide in ethanol, the product crystallizes and can be collected by filtration. google.com Similarly, in a different reaction, adding ice water to the reaction mixture after stripping the solvent leads to the crystallization of the N-substituted 2-cyano-2-methoximino-acetamide derivative, which is then filtered off. google.com

Chromatography: When the product is an oil or when crystallization does not provide sufficient purity, column chromatography is a widely used purification technique. For instance, after the reaction of the potassium salt of 2-cyano-2-methoximinoacetamide with an alkylating agent in tetrahydrofuran, the solvent is concentrated, and the resulting residue is purified by chromatography using a silica (B1680970) gel column and a solvent mixture such as methylene chloride/acetone (4/1) as the eluent. google.com

Washing and Drying: Regardless of the primary isolation method, the collected product is often washed to remove residual reagents and byproducts. The purified compound is then thoroughly dried to remove any remaining solvent.

The selection of the most appropriate isolation and purification strategy is crucial for obtaining a high-purity final product, which is essential for its intended use.

Chemical Reactivity and Derivatization Studies of 2 Cyano 2 Methoxyimino Acetamidine

Nucleophilic Reactions Involving the Cyano and Amidine Moieties

The cyano and amidine groups in 2-Cyano-2-(methoxyimino)acetamidine are susceptible to nucleophilic attack. The carbon atom of the cyano group is electrophilic and can react with various nucleophiles. Similarly, the carbon atom of the amidine group is also an electrophilic center.

The reactivity of the cyano group is well-established in related cyanoacetamide derivatives. These compounds are widely used as starting materials for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The cyano group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, the hydrolysis of nitriles, which can be catalyzed by either acid or base, proceeds through the nucleophilic attack of water or hydroxide (B78521) ions on the cyano carbon, initially forming an amide that can be further hydrolyzed to a carboxylic acid. uq.edu.auresearchgate.netchemspider.comnih.gov

While specific studies on the nucleophilic reactions of this compound are limited, it is anticipated that it would participate in cyclization reactions to form various heterocycles. The presence of the amidine group, with its own nucleophilic and electrophilic properties, adds another layer of complexity and potential for diverse reactivity. For example, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines have been shown to be a viable route to C,N-diheteroarylcarbamidines. beilstein-journals.org

Table 1: Examples of Nucleophilic Reactions on Related Cyano Compounds

| Reactant | Nucleophile | Product Type | Conditions |

| Alkyl Halide | Cyanide ion | Nitrile | SN2 reaction |

| Aldehyde/Ketone | Cyanide ion | Cyanohydrin | Nucleophilic addition |

| Nitrile | Water (acid/base catalyzed) | Carboxylic Acid | Hydrolysis |

| Nitrile | Lithium aluminum hydride | Primary Amine | Reduction |

It is important to note that the table above illustrates general reactions of the cyano group and that the specific reactivity of this compound may vary.

Electrophilic Transformations at Reactive Centers

The amidine group in this compound possesses nucleophilic nitrogen atoms that can react with electrophiles. The nitrogen atoms of the amidine can be alkylated or acylated, leading to a variety of derivatives.

While direct electrophilic transformation studies on this compound are not extensively documented, a patent describing the reactions of the closely related 2-cyano-2-hydroxyiminoacetamide provides valuable insights. rsc.orggoogle.com The patent discloses that the alkali metal salts of this compound readily undergo alkylation and acylation. rsc.orggoogle.com For instance, methylation can be achieved using dimethyl sulfate (B86663) in the presence of a base. rsc.orggoogle.com This suggests that the amidine nitrogen atoms in this compound would exhibit similar reactivity towards electrophiles.

The methoxyimino group can also influence electrophilic reactions. The oxygen atom of the methoxy (B1213986) group is a potential site for electrophilic attack, although this is generally less favorable compared to the amidine nitrogens.

Formation of Salts and their Chemical Behavior

The amidine moiety in this compound is basic and can readily form salts with various acids. The formation of these salts can alter the solubility and reactivity of the compound.

A patent for the preparation of 2-cyano-2-oximino-acetamide derivatives details the formation of salts by reacting the parent compound with a base. nih.govgoogle.com For example, reacting 2-cyano-2-hydroxyiminoacetamide with a base like sodium hydroxide or potassium tert-butoxide produces the corresponding salt. rsc.org These salts can then be isolated or used in situ for subsequent reactions, such as alkylation. rsc.orggoogle.comnih.govgoogle.com It is highly probable that this compound behaves similarly, forming stable salts upon treatment with acids.

The chemical behavior of these salts is of significant interest. The formation of a salt can be used to purify the compound or to modulate its reactivity in subsequent synthetic steps. For example, the deprotonated form (the conjugate base) is expected to be a better nucleophile.

Table 2: Salt Formation in a Related Oxime Compound

| Parent Compound | Base | Salt Formed |

| 2-Cyano-2-hydroxyiminoacetamide | Sodium Hydroxide | Sodium 2-cyano-2-hydroxyiminoacetamide |

| 2-Cyano-2-hydroxyiminoacetamide | Potassium tert-butoxide | Potassium 2-cyano-2-hydroxyiminoacetamide |

Complexation with Metal Ions and Coordination Chemistry

The nitrogen and oxygen atoms in this compound are potential donor atoms for coordination with metal ions. The amidine group can act as a bidentate or monodentate ligand, while the methoxyimino and cyano groups can also participate in coordination. The study of cyanoximes and their metal complexes has revealed a rich coordination chemistry, with these ligands being significantly more acidic and better ligands than conventional oximes due to the presence of the electron-withdrawing cyano group. researchgate.netrsc.org

The nitrogen atoms of the amidine and the nitrogen of the cyano group can coordinate to a metal center. The oxygen atom of the methoxyimino group can also be involved in coordination. This multi-dentate character allows for the formation of various coordination complexes with different geometries and properties. For instance, related cyanoxime ligands have been shown to form coordination polymers by bridging metal centers. researchgate.netrsc.org While specific studies on the coordination chemistry of this compound are scarce, it is expected to form stable complexes with a variety of transition metals. The coordination mode would likely depend on the metal ion, the reaction conditions, and the presence of other ligands.

Table 3: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) |

| Amidine | N, N' |

| Cyano | N |

| Methoxyimino | N, O |

Stereochemical Considerations in Reactions (e.g., E/Z Isomerism)

The methoxyimino group in this compound gives rise to the possibility of E/Z isomerism. The relative orientation of the methoxy group and the cyano group about the C=N double bond can lead to two different stereoisomers. This isomerism can have a significant impact on the chemical and physical properties of the compound, as well as on the stereochemical outcome of its reactions. researchgate.netstudymind.co.uk

The designation of the isomers as E or Z is based on the Cahn-Ingold-Prelog priority rules. organic-chemistry.org For this compound, the priority of the groups attached to the C=N double bond would determine the E or Z configuration. The stereochemistry of the starting material can influence the stereochemistry of the products in subsequent reactions. For example, stereoselective reactions of oxime ethers are known, where the configuration of the oxime ether directs the approach of a reagent, leading to a specific stereoisomer of the product. nih.govlibretexts.org

While specific studies on the stereochemical control in reactions of this compound are not available, it is an important aspect to consider in its derivatization. The ability to control the E/Z isomerism would be crucial for the synthesis of stereochemically pure derivatives.

Structural Elucidation and Spectroscopic Characterization of 2 Cyano 2 Methoxyimino Acetamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy (e.g., COSY, HSQC, HMBC) data for 2-Cyano-2-(methoxyimino)acetamidine are not documented in available resources. This information is essential for assigning the specific protons and carbons within the molecule and confirming its connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

While general characteristic absorption bands for functional groups present (cyano, imine, methoxy (B1213986), amidine) can be predicted, the actual experimental IR spectrum for this compound, which would provide precise band positions and intensities, is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern under different ionization techniques (e.g., EI, ESI), could not be located. This data is crucial for confirming the molecular weight and deducing the compound's structure.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

No published crystal structure data for this compound exists in the public domain. This type of analysis would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Vibrational Spectroscopy Applications in Conformational Analysis

A detailed conformational analysis using vibrational spectroscopy (IR and Raman) requires experimental spectra and often computational modeling. This information is not available, preventing a discussion of the compound's possible conformers and their relative stabilities.

Computational Chemistry and Theoretical Studies of 2 Cyano 2 Methoxyimino Acetamidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to computational chemistry. researchgate.net These methods are used to predict a wide range of molecular properties with a high degree of accuracy. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Cyano-2-(methoxyimino)acetamidine, DFT methods would be employed to find the minimum energy structure. A combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is commonly used for such calculations on organic molecules. researchgate.netmaterialsciencejournal.org The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy. mdpi.com For instance, in a study on related acetamide (B32628) derivatives, DFT calculations were crucial in obtaining fully optimized geometric parameters. researchgate.net The resulting optimized structure provides the foundation for all further computational analysis.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C | ~1.45 Å |

| C≡N | ~1.15 Å | |

| C=N (oxime) | ~1.28 Å | |

| N-O | ~1.40 Å | |

| O-CH3 | ~1.43 Å | |

| C-N (amidine) | ~1.35 Å | |

| Bond Angle | C-C-N (cyano) | ~178° |

| C-C=N (oxime) | ~120° | |

| C=N-O | ~110° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ekb.eg The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the more electron-rich regions, such as the amidine or methoxyimino groups, while the LUMO would be centered on the electron-deficient cyano group. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. researchgate.net

A table summarizing the predicted frontier orbital properties for this compound is shown below.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

Note: Specific energy values require actual DFT calculations, which are not available in the literature for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atom of the methoxyimino group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amidine group would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding a single minimum energy structure, molecules are not static and can exist in various conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. uq.edu.au By simulating the motion of atoms and molecules, MD can reveal the different stable and metastable conformations and the energy barriers between them. For this compound, MD simulations could provide insights into the flexibility of the molecule, particularly the rotation around the C-C and C-N single bonds, which could be important for its reactivity in different chemical environments.

Structure-Reactivity Relationship Predictions

By combining the information from DFT calculations and MD simulations, it is possible to predict the structure-reactivity relationships of this compound. For example, the calculated HOMO-LUMO gap can indicate its general reactivity. researchgate.net The MEP map can pinpoint the specific sites where reactions are most likely to occur. Furthermore, computational methods can be used to model reaction pathways and calculate activation energies, providing a deeper understanding of its chemical behavior as a synthetic intermediate. For instance, studies on other cyanoacetamide derivatives have used these methods to understand their reaction mechanisms. researchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational chemistry can also predict various spectroscopic properties, which can be compared with experimental data for structure verification. For this compound, it is possible to calculate its theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR data. frontiersin.org Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. materialsciencejournal.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a fundamental separation technique that plays a crucial role in the analysis of chemical compounds. Different chromatographic methods offer varying levels of separation efficiency and are selected based on the specific analytical requirements.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. obrnutafaza.hr The development of a robust GC method is a critical first step for the accurate analysis of samples. lu.se Key considerations in GC method development include the selection of the appropriate stationary phase, carrier gas, temperature programming, and detector. obrnutafaza.hr For instance, a 5% phenyl polymethylsiloxane fused-silica capillary column is often chosen for its high separation efficiency and robustness in GC-MS analysis. nih.gov

Method validation is an essential part of GC method development, ensuring the reliability of the analytical results. This process typically involves assessing parameters such as linearity, precision, accuracy, and selectivity. researchgate.net For example, a validated GC method for the quantification of related compounds demonstrated linearity with a determination coefficient (R²) ≥ 0.998 and good accuracy with recovery ranging from 90% to 108%. researchgate.net

A critical aspect of GC is the potential for sample degradation at high temperatures, which can affect the accuracy of the analysis. nih.gov Therefore, optimizing the injector temperature is crucial to ensure the integrity of the analyte. obrnutafaza.hr

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For the analysis of compounds like 2-Cyano-2-(methoxyimino)acetamidine and its related substances, reversed-phase (RP) HPLC is a common approach. sielc.com

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at multiple wavelengths, providing additional qualitative information.

Method development in HPLC involves the optimization of various parameters to achieve the desired separation. These parameters include the choice of stationary phase, mobile phase composition, flow rate, and column temperature. The goal is to obtain good resolution between the analyte of interest and any impurities or other components in the sample matrix.

The following table provides an example of HPLC conditions that could be adapted for the analysis of this compound:

| Parameter | Condition |

| Column | C18 reversed-phase, 50 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 6 minutes |

| Flow Rate | 0.3 mL/min |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

This table is a hypothetical example and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sielc.com This technology can significantly reduce analysis time and solvent consumption. researchgate.net

The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced resolution of UPLC is particularly beneficial for the analysis of complex mixtures and for resolving closely related impurities. A simple and accurate UPLC-photodiode array detection method was developed for determining related compounds, with a limit of detection of 0.003 mg/kg. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of another analytical method, most commonly mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique that couples the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.gov This technique is invaluable for the qualitative and quantitative analysis of a wide range of volatile and semi-volatile compounds. researchgate.net

In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for positive identification. frontiersin.org For instance, the NIST Chemistry WebBook provides mass spectral data for "Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-", which can be used for identification purposes. nist.govnist.govnist.gov

The development of a GC-MS method involves optimizing both the GC separation and the MS detection parameters. frontiersin.org This includes selecting the appropriate GC column, temperature program, and ionization mode (typically electron ionization at 70 eV). nih.govmdpi.com

The following table outlines typical parameters for a GC-MS analysis:

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | Optimized to prevent analyte degradation (e.g., 280 °C) |

| Oven Program | Ramped temperature program (e.g., 80°C to 295°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 amu |

This table provides a general example of GC-MS parameters that would need to be tailored for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of complex mixtures. nih.gov It is especially well-suited for compounds that are not amenable to GC analysis.

In an LC-MS/MS system, the liquid chromatograph separates the components of a mixture. The eluent from the LC column is introduced into the mass spectrometer's ion source, where the analytes are ionized, typically using electrospray ionization (ESI). The precursor ions of interest are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices. nih.gov

The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric conditions, including the selection of precursor and product ions and the optimization of collision energy. nih.gov

Electrophoretic Methods in Chemical Analysis

In a typical capillary electrophoresis setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. The application of a high voltage across the capillary generates an electroosmotic flow (EOF), which drives the bulk solution towards the detector. Ionic species migrate at a rate determined by their electrophoretic mobility and the EOF. The separation mechanism is based on differences in the charge-to-size ratio of the analytes. For a compound like this compound, its potential ionization in specific pH buffer systems would be a prerequisite for successful analysis by CE.

Future research could explore the development of a validated capillary electrophoresis method for the determination of this compound. This would involve the optimization of several key parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical Parameters for Capillary Electrophoresis Method Development

| Parameter | Description | Potential Range/Condition |

|---|---|---|

| Capillary | The separation column. | Fused-silica, typically 50-75 µm i.d., 30-60 cm total length. |

| Background Electrolyte (BGE) | The buffer system that controls pH and conductivity. | Phosphate (B84403), borate, or citrate (B86180) buffers at various pH values. |

| Applied Voltage | The driving force for separation. | 10-30 kV. |

| Injection Mode | The method for introducing the sample into the capillary. | Hydrodynamic or electrokinetic injection. |

| Detection | The method for detecting the analyte as it passes the detector window. | UV-Vis spectrophotometry at a specific wavelength. |

Voltametric Determination Techniques

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. These techniques are highly sensitive and can be used for the determination of a wide range of electroactive compounds. However, specific studies detailing the voltammetric determination of this compound are not prevalent in the existing body of scientific literature.

The feasibility of using voltammetry for the analysis of this compound would depend on the presence of an electrochemically active functional group within its structure that can be either oxidized or reduced at an electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed for quantitative analysis. mdpi.comnih.govnih.gov

For instance, a hypothetical voltammetric method could be developed using a glassy carbon electrode (GCE), which is a common working electrode in electroanalysis. The supporting electrolyte, its pH, and the scan parameters would need to be optimized to achieve a well-defined and reproducible signal for the analyte. The peak current obtained in techniques like DPV or SWV would ideally be proportional to the concentration of this compound, allowing for its quantification.

The table below outlines potential experimental conditions that would need to be investigated for the development of a voltammetric method.

Table 2: Hypothetical Experimental Conditions for Voltammetric Determination

| Parameter | Description | Potential Condition |

|---|---|---|

| Working Electrode | The electrode at which the electrochemical reaction of interest occurs. | Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) Electrode. |

| Reference Electrode | An electrode with a stable and known potential. | Ag/AgCl or Saturated Calomel Electrode (SCE). |

| Auxiliary Electrode | A current-carrying electrode that completes the electrical circuit. | Platinum wire. |

| Supporting Electrolyte | A solution containing an excess of an inert electrolyte. | Britton-Robinson buffer, phosphate buffer solution (PBS) at various pHs. |

| Voltammetric Technique | The specific mode of potential scan and current measurement. | Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV). |

| Potential Range | The range of potentials scanned during the experiment. | To be determined based on the electrochemical behavior of the compound. |

While direct research on this compound is limited, the principles of these advanced analytical methodologies provide a strong framework for the future development of robust and sensitive analytical methods for its study.

Chemical Transformation and Environmental Fate Mechanisms

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary mechanism for the abiotic degradation of many organic compounds in aquatic environments. The stability of the oxime ether and amide functionalities in 2-Cyano-2-(methoxyimino)acetamidine is expected to be influenced by pH and temperature.

The rate of hydrolysis of compounds containing oxime ether linkages can be significantly dependent on the pH of the surrounding medium. For the related compound Cymoxanil, hydrolysis is notably influenced by pH. Studies have shown that Cymoxanil degrades rapidly under alkaline conditions, with a half-life of only 31 minutes at pH 9. nih.gov In contrast, it is relatively stable in acidic conditions, exhibiting a half-life of 722 days at pH 2.8. nih.gov This increased degradation rate at higher pH is attributed to base-catalyzed hydrolysis. researchgate.net The acidic properties of the N-H protons in Cymoxanil (pKa = 9.7) lead to the formation of an anionic species in basic solutions, which can then undergo intramolecular cyclization, accelerating its degradation. researchgate.net

Given the structural similarities, this compound is also anticipated to be more susceptible to hydrolysis under alkaline conditions. The amidine group may also participate in or be susceptible to pH-dependent hydrolysis.

Interactive Data Table: Hydrolysis Half-life of Cymoxanil at Different pH Values

| pH | Temperature (°C) | Half-life |

| 2.8 | 25 | 722 days |

| 7.0 | 25 | Not specified |

| 9.0 | 25 | 31 minutes |

Data sourced from a study on Cymoxanil, a structurally similar compound. nih.gov

Temperature is a critical factor influencing the kinetics of chemical reactions, including hydrolysis. For Cymoxanil, the rate of degradation increases significantly with temperature. The energy of activation for its hydrolysis has been estimated at 117.1 kJ mol⁻¹. nih.gov A 10°C rise in temperature results in an approximate 5-fold decrease in its half-life. nih.gov This behavior is consistent with the Arrhenius equation, which describes the relationship between temperature and reaction rates. A similar temperature-dependent degradation profile is expected for this compound.

Photochemical Degradation Processes and Products

Photochemical degradation, or photolysis, is another significant environmental fate process for many organic molecules, particularly those with chromophores that absorb sunlight. Oxime ethers are known to undergo photochemical reactions. acs.orgresearchgate.net Direct photolysis of oxime ethers can lead to N-O bond cleavage, generating iminyl radicals, or syn-anti isomerization. researchgate.netrsc.org Photosensitized reactions of oxime ethers in the presence of a sensitizer (B1316253) can result in the formation of radical cations, which are susceptible to nucleophilic attack. nih.gov

For the related compound Cymoxanil, photochemical degradation has been observed to be a much faster process than hydrolysis in acidic to neutral solutions. researchgate.net Under laboratory conditions, the photochemical degradation rate of Cymoxanil in a pH 5.0 buffer solution was found to be over 85 times faster than its hydrolytic degradation rate. researchgate.net The degradation of Cymoxanil under UV light follows pseudo-first-order kinetics. researchgate.net

The photochemical degradation of this compound is likely to proceed through similar pathways, involving cleavage of the oxime ether bond and potential rearrangements of the molecule upon absorption of light energy.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by its functional groups. The cyano and methoxyimino groups can potentially undergo redox reactions. The reduction of oximes and their ethers, for instance, typically yields amines. wikipedia.orgacs.org This can be achieved using various reducing agents, including diborane, which can reduce oxime ethers to the corresponding primary amines and alcohols. acs.org

Metabolic Pathways (Focusing on Chemical Transformations, e.g., in Fungal Cultures)

The metabolic fate of agrochemicals is often studied in microorganisms, such as fungi, to understand their biotransformation in the environment. Fungi possess diverse enzymatic systems capable of degrading complex organic molecules. nih.govacademicjournals.org For the fungicide Cymoxanil, metabolic studies in the fungus Botrytis cinerea have been conducted. acs.org

The degradation of Cymoxanil is proposed to proceed via three competing pathways, two of which account for the majority of its breakdown. nih.gov These major pathways involve either an initial cyclization of the molecule or direct cleavage of the amide bond to form cyano(methoxyimino)acetic acid. nih.gov Both pathways ultimately lead to the formation of the more polar metabolite, oxalic acid. nih.gov

Given the structural analogy, it is plausible that the metabolism of this compound in fungal cultures would follow similar initial transformation steps, such as hydrolysis of the amidine group or cleavage of the molecule, leading to smaller, more polar degradation products. The microbial degradation of other oxime-containing pesticides, like methomyl, also involves hydrolysis as a key step. mdpi.com

Role As a Synthetic Precursor in Organic Chemistry

Intermediate in Heterocycle Synthesis

The reactivity of 2-Cyano-2-(methoxyimino)acetamidine makes it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.org The presence of both electrophilic and nucleophilic centers within the molecule allows for a range of cyclization reactions. researchgate.netquimicaorganica.org

Heteroaryl amidines, a class of compounds to which this compound belongs, are widely utilized in the creation of diverse heterocyclic systems. beilstein-journals.org Research has demonstrated a novel and efficient base-catalyzed, transition-metal-free method for synthesizing diheterocyclic compounds linked by an amidine bridge. beilstein-journals.org This process involves the cycloaddition of 3,3-diaminoacrylonitriles (2-cyanoacetamidines) to heterocyclic azides, followed by a Cornforth-type rearrangement. beilstein-journals.org This method has a broad scope, tolerating various substituents and heterocyclic azides, leading to the formation of N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org

Furthermore, the cyano group itself is a significant functional group in the synthesis of heterocycles, capable of reacting with both nucleophiles and electrophiles. quimicaorganica.org This reactivity is fundamental to intramolecular cyclizations, a common strategy in heterocyclic synthesis. quimicaorganica.org

Precursor for Advanced Agrochemical Intermediates (e.g., Cymoxanil)

A significant application of this compound is its role as a direct precursor to the fungicide Cymoxanil. nist.govnih.govnist.govbcpcpesticidecompendium.org Cymoxanil, chemically known as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a foliar fungicide with both protective and curative properties. herts.ac.ukcoromandel.biz It is effective against a range of plant pathogens, particularly from the Peronosporales order, which includes species of Phytophthora, Plasmopara, and Peronospora. coromandel.bizregulations.gov

The synthesis of Cymoxanil involves the reaction of this compound's precursor, 2-cyano-2-hydroxyiminoacetamide, which can be methylated to form the methoxyimino group. google.com The resulting intermediate is then reacted with ethyl isocyanate to yield Cymoxanil. This conversion highlights the importance of this compound and its derivatives in the production of commercially significant agrochemicals.

Derivatization for Novel Chemical Entities

The core structure of this compound allows for various derivatization reactions to create novel chemical entities with potentially unique properties. The active methylene (B1212753) group and the different functional groups present in related cyanoacetamide derivatives offer multiple sites for chemical modification. researchgate.net

For instance, the reactivity of the methylene group in cyanoacetamide derivatives has been exploited in reactions with different aldehydes to produce arylidine derivatives. researchgate.net Furthermore, derivatization techniques are commonly employed in analytical chemistry to enhance the detection and quantification of compounds. jfda-online.comresearchgate.net While specific derivatization studies on this compound itself are not extensively detailed in the provided context, the principles of derivatizing similar cyano-compounds for creating new molecules are well-established. nih.gov The synthesis of novel heterocyclic scaffolds from derivatives of cyanoacetamide demonstrates the potential for creating a diverse range of new compounds. researchgate.net

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govorganic-chemistry.org These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov

While direct participation of this compound in a specifically described multicomponent reaction is not detailed in the provided results, the closely related class of cyanoacetamide derivatives are known to be valuable synthons in such reactions. researchgate.net For example, the multicomponent synthesis of complex molecules like 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved using salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in a one-pot process. nih.gov The structural elements of this compound suggest its potential as a component in MCRs for the synthesis of novel and complex heterocyclic systems.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of amidine and oxime functionalities often involves multi-step processes and the use of stoichiometric reagents that can generate significant waste. ucl.ac.uk The future of synthesizing 2-Cyano-2-(methoxyimino)acetamidine and related compounds lies in the adoption of green and sustainable chemistry principles. ucl.ac.ukrsc.org

Current research in the broader field of amide and amidine synthesis focuses on several key areas that could be applied to this specific compound:

Catalytic Methods: The development of catalytic direct amidation and amination reactions is a major goal. ucl.ac.ukorganic-chemistry.org While boronic acid and other catalysts have been explored for general amide synthesis, their application to the formation of the acetamidine (B91507) moiety from a suitable precursor could reduce waste and improve efficiency. ucl.ac.uk

Solvent-Free and Alternative Solvent Conditions: Transitioning to solvent-free reaction conditions or employing greener solvents like cyclopentyl methyl ether is a promising strategy to enhance the sustainability of synthetic protocols. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, presents a highly selective and environmentally benign approach to forming amide bonds. nih.gov Research into enzymes capable of catalyzing the formation of the amidine and methoxyimino groups could revolutionize the synthesis of this compound.

Table 1: Comparison of Synthetic Approaches for Amide/Amidine Formation

| Synthetic Approach | Key Advantages | Potential Challenges for this compound | References |

|---|---|---|---|

| Traditional Stoichiometric Reagents | Well-established, predictable | Poor atom economy, waste generation | ucl.ac.uk |

| Transition-Metal-Free Catalysis | Avoids toxic metals, often milder conditions | Catalyst development and optimization required | rsc.orgrsc.org |

| Enzymatic Synthesis | High selectivity, green solvent compatibility | Enzyme stability and substrate specificity | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup costs and process optimization | N/A |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound is crucial for its effective use. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods can provide deeper insights. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives of the target molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, confirming the elemental composition and helping to identify impurities or reaction byproducts with a high degree of confidence. nist.gov

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, revealing bond lengths, angles, and intermolecular interactions. nih.gov

Vibrational Spectroscopy: Advanced IR and Raman techniques, potentially coupled with computational analysis, can probe the vibrational modes of the cyano, methoxyimino, and acetamidine groups, offering insights into their electronic environment and intermolecular interactions.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactions. researchgate.net For this compound, predictive modeling can accelerate research and development.

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of the molecule. This information helps to predict sites of nucleophilic or electrophilic attack and to understand its reactivity in different chemical environments. rsc.org

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of reactions involving this compound. rsc.org By calculating the energy profiles of possible reaction pathways, researchers can predict the most likely products and optimize reaction conditions to favor a desired outcome.

Machine Learning and AI: Emerging machine learning models, trained on large datasets of chemical reactions, have the potential to predict the outcome of reactions with increasing accuracy. researchgate.netnih.gov As more data on the reactivity of cyanoacetamidines becomes available, these models could be used to screen for novel transformations and applications.

Table 2: Application of Predictive Modeling in Chemical Research

| Modeling Technique | Predicted Properties | Impact on Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics | Rationalizes observed reactivity and guides experimental design | rsc.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Provides insight into dynamic behavior in solution | N/A |

| Machine Learning Models | Reaction outcomes, potential for new reactions | Accelerates discovery of new chemical transformations | researchgate.netnih.gov |

Exploration of New Chemical Transformations and Applications

The unique combination of a cyano, a methoxyimino, and an acetamidine group makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocycles. researchgate.nettubitak.gov.tr

Future research is likely to explore:

Multi-component Reactions: Designing new multi-component reactions where this compound acts as a key synthon could lead to the rapid construction of diverse molecular scaffolds.

Synthesis of Novel Heterocyclic Systems: The functional groups present in the molecule are well-suited for participating in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. researchgate.netbeilstein-journals.org Research into its reactions with different bifunctional reagents could yield novel ring systems with interesting biological or material properties.

Applications in Medicinal Chemistry: The amidine and oxime moieties are present in many biologically active compounds. rsc.orgnih.govnih.gov Exploring the derivatization of this compound could lead to the discovery of new therapeutic agents. For instance, related amidoxime (B1450833) compounds are investigated as nitric oxide donors. nih.govnih.gov

Coordination Chemistry: The nitrogen atoms in the acetamidine and methoxyimino groups can act as ligands for metal ions. Investigating the coordination chemistry of this compound could lead to new catalysts or functional materials.

Methodological Refinements in Analytical Chemistry for Research Purity and Identity

Ensuring the purity and confirming the identity of this compound and its derivatives is paramount for reliable research. Future advancements in analytical chemistry will focus on improving the accuracy, speed, and sensitivity of these analyses.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant improvements in resolution and analysis time compared to conventional HPLC, allowing for more efficient separation and quantification of the target compound and any impurities.

Hyphenated Techniques: The coupling of chromatography with mass spectrometry, such as UPLC-MS/MS, provides a powerful tool for both separation and structural identification. This is particularly useful for analyzing complex reaction mixtures and identifying trace-level byproducts.

Quantitative NMR (qNMR): qNMR is an emerging technique that allows for the direct quantification of a compound without the need for a reference standard of the same substance, offering a high degree of accuracy for purity determination.

Chiral Chromatography: For derivatives of this compound that are chiral, the development of specific chiral chromatography methods will be essential for separating and quantifying enantiomers.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-Cyano-2-(methoxyimino)acetamidine, and what methodological considerations are critical for success?

- Answer : Synthesis typically involves nucleophilic addition of amines or ammonia to nitriles, leveraging the electrophilicity of the cyano group. For example, amidines like this compound are synthesized via the Pinner reaction under anhydrous conditions, requiring desiccating agents (e.g., dry acetonitrile and ethanol) to prevent hydrolysis . Catalysts such as lanthanide triflates or CuCl₂ may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N-H stretches in the 3300–3500 cm⁻¹ range).

- NMR : ¹H and ¹³C NMR resolve the methoxyimino (CH₃O-N=) and cyanoacetamidine moieties. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the primary biochemical applications of this compound in drug discovery?

- Answer : The compound’s methoxyimino and cyano groups make it a precursor for heterocyclic systems (e.g., triazoles, pyrimidines), which are common in bioactive molecules. It can be used to design enzyme inhibitors or antimicrobial agents, as seen in structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, lanthanide triflates) to activate the nitrile group .

- Solvent Control : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.

- Moisture Avoidance : Employ Schlenk techniques or molecular sieves to prevent hydrolysis, as hygroscopic intermediates can degrade .

Q. What challenges arise when synthesizing coordination complexes with this compound as a ligand, and how are they resolved?

- Answer : The cyano group’s weak coordination ability may require:

- pH Adjustment : Deprotonate the amidine moiety to enhance metal binding.

- Co-ligands : Introduce stronger-field ligands (e.g., bipyridine) to stabilize the complex.

- Spectroscopic Validation : Use UV-Vis, EPR, or X-ray crystallography (if single crystals form) to confirm coordination geometry .

Q. How should researchers reconcile discrepancies in reported spectral data for derivatives of this compound?

- Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, XRD) to rule out polymorphism or solvent effects.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict vibrational frequencies or chemical shifts, aligning theoretical and experimental results .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy group → ethoxy, halogenated analogs) and assay for target binding (e.g., kinase inhibition).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like proteases or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.